N-(2,5-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride
Description
N-(2,5-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride is a thiazole-derived compound characterized by a 2,5-difluorophenyl group at the N-position and a furan-3-yl substituent at the 4-position of the thiazole ring. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical or agrochemical applications.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-4-(furan-3-yl)-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N2OS.ClH/c14-9-1-2-10(15)11(5-9)16-13-17-12(7-19-13)8-3-4-18-6-8;/h1-7H,(H,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGHWUFEKOWSBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NC2=NC(=CS2)C3=COC=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.
Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction, where a furan boronic acid is coupled with a halogenated thiazole intermediate.
Substitution with Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions could target the thiazole ring, potentially leading to the formation of dihydrothiazole derivatives.
Substitution: The compound can undergo various substitution reactions, particularly at the aromatic rings, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could lead to furan-2,3-dione derivatives, while substitution reactions could yield a variety of functionalized thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising biological activities, particularly in the development of anti-infective agents. Research has indicated that derivatives of thiazole compounds, including those similar to N-(2,5-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride, show efficacy against various pathogens.
Antitrypanosomal Activity
A study highlighted the antitrypanosomal properties of thiazole derivatives. Compounds structurally related to this compound were tested against Trypanosoma brucei, the causative agent of human African trypanosomiasis. The results showed that certain analogues achieved complete cures in murine models, suggesting that modifications to the thiazole scaffold could enhance therapeutic efficacy against this disease .
Anti-inflammatory Properties
Thiazole derivatives have also been explored for their anti-inflammatory effects. Research indicates that modifications to the thiazole ring can lead to compounds with significant inhibition of inflammatory pathways. This suggests that this compound may serve as a lead compound for developing new anti-inflammatory drugs .
Pharmacological Insights
The pharmacological profile of this compound is under investigation for potential applications in treating various conditions.
Anticancer Activity
Recent studies have focused on the anticancer properties of thiazole derivatives. Compounds similar to this compound have demonstrated cytotoxic effects against different cancer cell lines, indicating their potential as anticancer agents .
Antimicrobial Activity
Research has also shown that compounds with a thiazole core exhibit antimicrobial properties. The structural features of this compound may contribute to its effectiveness against bacterial and fungal infections, making it a candidate for further development in antimicrobial therapies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety profiles of compounds like this compound.
Modifications and Efficacy
Studies have shown that variations in substituents on the thiazole ring can significantly influence biological activity. For instance, the introduction of different functional groups can enhance potency against specific targets while reducing toxicity .
Case Studies and Experimental Findings
Several case studies highlight the practical applications and experimental findings related to this compound:
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride would depend on its specific biological target. Generally, thiazole derivatives are known to interact with various enzymes and receptors, potentially modulating their activity. The compound could exert its effects through binding to a specific molecular target, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isostructural Thiazole Derivatives (Compounds 4 and 5)
Compounds 4 (4-(4-chlorophenyl)-2-(pyrazolyl)thiazole) and 5 (4-(4-fluorophenyl)-2-(pyrazolyl)thiazole) share a thiazole core but differ in aryl substituents (chlorophenyl vs. fluorophenyl) and triazolyl-pyrazole side chains. Key comparisons:
- Synthesis : Both compounds are synthesized in high yields (>85%) and crystallized from DMF, forming triclinic crystals with P̄1 symmetry .
- Bioactivity : While activity data are unavailable, the triazolyl-pyrazole moiety in compounds 4/5 may confer kinase inhibition properties, contrasting with the target compound’s furan-thiazole system.
| Property | Target Compound | Compound 4 | Compound 5 |
|---|---|---|---|
| Core Structure | Thiazole | Thiazole | Thiazole |
| Substituents | 2,5-difluorophenyl, furan-3-yl | 4-chlorophenyl, triazolyl-pyrazole | 4-fluorophenyl, triazolyl-pyrazole |
| Crystallinity | Not reported | Triclinic (P̄1) | Triclinic (P̄1) |
| Synthetic Yield | Not reported | High (>85%) | High (>85%) |
Difluorophenyl-Containing Pesticides
Compounds like diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) and fluazuron share difluorophenyl groups but feature benzamide backbones instead of thiazoles. Key differences:
- Mode of Action : Diflubenzuron inhibits chitin synthesis in insects, whereas thiazole derivatives may target enzymes like kinases or proteases .
- Solubility: The hydrochloride salt of the target compound likely offers superior aqueous solubility compared to non-ionic benzamide pesticides .
Furan-Thiazole Analogues in Pharmaceuticals
The patent compound (4aR)-1-[(2,3-Difluorophenyl)methyl]-4a-ethyl-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]pyrrolo[1,2-b]pyridazine-3-carboxamide shares a furan substituent but incorporates a pyrrolopyridazine core. Comparisons include:
- Synthetic Routes : Both compounds use multi-step protocols, including coupling reactions (e.g., amide bond formation) .
Thiazol-2-amine Derivatives
5-(3-Chloro-2-ethoxyphenyl)thiazol-2-amine (CAS: 2755722-73-5) lacks the difluorophenyl and hydrochloride salt but shares the thiazol-2-amine scaffold. Differences include:
Biological Activity
N-(2,5-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a thiazole ring fused with a furan moiety and a difluorophenyl group. Its molecular formula is with a molecular weight of approximately 264.28 g/mol. The presence of electronegative fluorine atoms enhances its lipophilicity, potentially influencing its biological activity.
Research indicates that thiazole derivatives often exhibit biological activities through multiple mechanisms:
- Enzyme Inhibition : Many thiazole compounds act as inhibitors of various enzymes involved in disease processes, including those related to cancer and fungal infections.
- Antimicrobial Activity : The compound has shown promise against various pathogens, particularly fungi and bacteria.
- Antioxidant Properties : Thiazole derivatives can also exhibit antioxidant activity, contributing to their therapeutic potential.
Antifungal Activity
Recent studies have demonstrated that this compound exhibits notable antifungal properties. For instance:
- In vitro Studies : The compound was tested against Candida albicans and Candida parapsilosis, showing effective inhibition with a Minimum Inhibitory Concentration (MIC) comparable to established antifungal agents like ketoconazole .
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| N-(2,5-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine | Candida albicans | 1.23 |
| N-(2,5-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine | Candida parapsilosis | 1.23 |
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies:
- Cell Line Studies : In vitro assays on various cancer cell lines (e.g., MCF-7 for breast cancer and HepG2 for liver cancer) indicate that it has an IC50 value in the low micromolar range, suggesting significant cytotoxicity .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 10 |
| HepG2 | 12 |
Case Studies
- Study on Antifungal Activity : A study published in 2024 synthesized a series of thiazole derivatives, including this compound. The results indicated that the presence of fluorine atoms significantly enhanced antifungal activity compared to other derivatives lacking such substitutions .
- Anticancer Mechanisms : Another investigation focused on the compound's interaction with key signaling pathways in cancer cells, revealing that it induces apoptosis via mitochondrial pathways and inhibits cell proliferation by targeting specific kinases involved in tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
